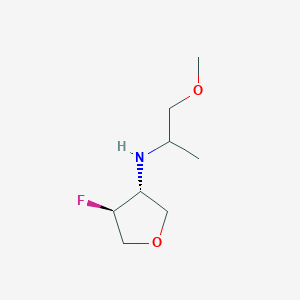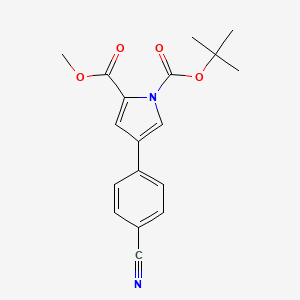
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide
Übersicht
Beschreibung
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide, or 5-Br-DICA, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a derivative of isoquinoline and is composed of five bromine atoms, three hydrogens, one nitrogen, two carboxylic acid groups, and two methyl groups. 5-Br-DICA has been used in scientific research for its unique properties, such as its ability to interact with certain proteins and its ability to act as a proton acceptor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of related brominated isoquinoline compounds demonstrates their potential as intermediates for developing pharmaceuticals, such as anti-cancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline has been identified as a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for cancer therapy (Cao Sheng-li, 2004). Similarly, brominated hydroxyquinoline has been studied for its photolabile protecting group properties, which can be applied in developing sensitive biological messengers for in vivo use (O. Fedoryak & Timothy M. Dore, 2002).
Potential Biological Applications
- Analogs of brominated isoquinoline have shown cytotoxic activities, suggesting their potential in cancer treatment. For instance, benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against murine leukemia cells, indicating their promise as anticancer agents (J. Bongui et al., 2005). Additionally, tetrahydroisoquinolines with pendent aromatics have been evaluated for their σ2 receptor binding affinity, highlighting their potential for pharmacological and imaging studies, especially those with a halogen on selected moieties for radiohalogen introduction (Mark E Ashford et al., 2014).
Advanced Material Applications
- The bromination of isoquinoline and related compounds shows a significant interest in developing novel materials with unique optical properties, such as high emission quantum yield, which could be useful in lighting and display technologies. The regioselective monobromination of isoquinoline to produce 5-bromoisoquinoline highlights the nuanced chemical reactions required for such developments (W. Brown & A. Gouliaev, 2004).
Eigenschaften
IUPAC Name |
5-bromo-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14(2)12(16)15-7-6-10-9(8-15)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFSXQEQUSABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)


![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![8-[(1-Hydroxycyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531577.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)

amine](/img/structure/B1531582.png)
amine](/img/structure/B1531584.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)